4-ethyl-5-vinyl-2-benzofuran-1(3H)-one
Description
4-Ethyl-5-vinyl-2-benzofuran-1(3H)-one is a benzofuran derivative characterized by an ethyl group at position 4 and a vinyl group at position 5 on the benzofuran core. Benzofuran derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-ethenyl-4-ethyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-3-8-5-6-10-11(9(8)4-2)7-14-12(10)13/h3,5-6H,1,4,7H2,2H3 |
InChI Key |
DUNYZCPJPCVANG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1COC2=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares 4-ethyl-5-vinyl-2-benzofuran-1(3H)-one with key analogs:
*Note: Molecular formula and weight for this compound are inferred based on structural analogs.
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., Ethyl, Vinyl) : Increase lipophilicity and may enhance membrane permeability, making such compounds candidates for bioactive molecules. The vinyl group also offers sites for chemical modifications (e.g., polymerization, Michael additions) .
- Electron-Withdrawing Groups (e.g., Nitro) : Improve stability but reduce solubility, as seen in 5-nitro-1-benzofuran-2(3H)-one, which forms intermolecular π-π interactions and hydrogen bonds .
- Halogen Substituents (e.g., Fluoro) : Introduce polarity and influence electronic distribution, as observed in 4-fluoro-5-vinyl derivatives .
Steric Considerations :
Stability and Reactivity
- Vinyl Group Reactivity : The vinyl substituent in this compound may render it prone to oxidation or polymerization under specific conditions, analogous to 4-fluoro-5-vinyl-3H-isobenzofuran-1-one .
- Ethyl Group Influence: The ethyl group likely enhances solubility in organic solvents compared to polar nitro or hydroxyl substituents, as seen in comparisons between 5-nitro and 3,3-bis-phenolic derivatives .
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